4-Methyl-6-(phenylamino)nicotinic acid
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Overview
Description
4-Methyl-6-(phenylamino)nicotinic acid is a derivative of nicotinic acid, which is a pyridinecarboxylic acid This compound is characterized by the presence of a methyl group at the 4-position and a phenylamino group at the 6-position of the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(phenylamino)nicotinic acid can be achieved through multicomponent condensation reactions. One common method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by alkylation with alkyl halides. The reaction typically occurs in ethanol at room temperature, leading to the formation of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles, which can be further processed to obtain the desired nicotinic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent condensation and subsequent functional group modifications can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(phenylamino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Methyl-6-(phenylamino)nicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural similarity to nicotinic acid suggests potential biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(phenylamino)nicotinic acid is not fully understood. it is believed to interact with molecular targets similar to those of nicotinic acid. This includes binding to receptors and enzymes involved in metabolic pathways. The compound may exert its effects through modulation of redox reactions and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Isonicotinic Acid: A structural isomer of nicotinic acid with the carboxyl group at the 4-position.
Picolinic Acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness
4-Methyl-6-(phenylamino)nicotinic acid is unique due to the presence of both a methyl group and a phenylamino group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
6-anilino-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c1-9-7-12(14-8-11(9)13(16)17)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15)(H,16,17) |
InChI Key |
JIXFTZPLTLDGDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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